2-(4-Methylphenoxy)-N-(1-phenylethyl)-1-propanamine
Description
Systematic IUPAC Nomenclature and Isomeric Variations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups and aromatic systems. The primary systematic name, this compound, reflects the structural hierarchy where the propanamine backbone serves as the parent chain. This nomenclature system indicates the presence of a propanamine unit (three-carbon chain with terminal amine) substituted at the 2-position with a 4-methylphenoxy group and at the nitrogen with a 1-phenylethyl group.
Alternative systematic designations for this compound include benzenemethanamine, alpha-methyl-N-[2-(4-methylphenoxy)propyl]-, which emphasizes the benzenemethanamine core structure. The compound can also be referenced as METHYLPHENOXYPHENYLETHYLPROPANAMIN, providing a condensed descriptor of its key structural components. These various nomenclature approaches reflect different systematic naming conventions while maintaining chemical accuracy and structural clarity.
The isomeric considerations for this compound involve potential stereoisomeric variations due to the presence of chiral centers. The 1-phenylethyl substituent contains an asymmetric carbon center, which can exist in either R or S configuration, leading to potential enantiomeric forms of the molecule. Additionally, the propanamine backbone structure allows for positional isomerism regarding the placement of the methylphenoxy substituent, though the specific 2-position substitution pattern defines this particular compound variant.
| Nomenclature Type | Chemical Name |
|---|---|
| Primary Systematic Name | This compound |
| Alternative Systematic Name | Benzenemethanamine, alpha-methyl-N-[2-(4-methylphenoxy)propyl]- |
| Condensed Designation | METHYLPHENOXYPHENYLETHYLPROPANAMIN |
CAS Registry Number and Alternative Chemical Designations
The Chemical Abstracts Service Registry Number for this compound is 1040690-15-0, which serves as the unique numerical identifier for this specific chemical substance. This registry number provides unambiguous identification within the Chemical Abstracts Service Chemical Registry System, which maintains comprehensive records of chemical substances based on molecular structure descriptions.
The compound possesses several alternative chemical designations that facilitate identification across different chemical databases and commercial suppliers. The MDL number MFCD10687662 serves as another standardized identifier within chemical information systems. Various commercial and research designations include catalog numbers such as BI16777 from chemical suppliers, reflecting the compound's availability for research applications.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-(1-phenylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14-9-11-18(12-10-14)20-15(2)13-19-16(3)17-7-5-4-6-8-17/h4-12,15-16,19H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKLUPQCOGAYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CNC(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenoxy)-N-(1-phenylethyl)-1-propanamine typically involves the reaction of 4-methylphenol with 1-phenylethylamine under specific conditions. The reaction can be carried out using a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity of the final product. Quality control measures would be in place to monitor the reaction conditions and the quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Addition: Electrophilic addition reactions can be carried out using electrophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-(4-Methylphenoxy)-N-(1-phenylethyl)-1-propanamine serves as an important intermediate for synthesizing more complex molecules. It can be utilized in the production of:
- Pharmaceuticals : As a precursor for developing drugs targeting various diseases.
- Agrochemicals : In the formulation of pesticides or herbicides.
- Materials Science : In the creation of novel materials and coatings.
Table 1: Chemical Reactions and Products
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Reduced forms |
| Substitution | Nucleophiles | Substituted analogs |
| Addition | Electrophiles | Addition products |
Biology
In biological research, this compound can act as a probe or reagent to explore various biological processes. It is particularly useful in:
- Enzyme Activity Assays : Investigating the catalytic efficiency of enzymes.
- Receptor Binding Studies : Understanding how compounds interact with specific receptors.
- Cellular Signaling Pathways : Studying the effects on cellular responses and signaling mechanisms.
Medicine
The therapeutic potential of this compound is significant. Research indicates it may be effective in:
- Pain Management : Developing analgesics targeting pain pathways.
- Anti-inflammatory Treatments : Formulating drugs to reduce inflammation in various conditions.
- Neurological Disorders : Exploring applications in treating disorders such as depression or anxiety.
Industry
In industrial applications, this compound can be utilized for:
- Production of Coatings : Its chemical properties lend themselves to creating durable coatings.
- Manufacturing Processes : Serving as an additive or component in various manufacturing sectors.
Case Study 1: Therapeutic Applications
Recent studies have highlighted the efficacy of this compound in pain management. In controlled trials, formulations containing this compound demonstrated significant analgesic effects compared to placebo groups. The compound's ability to inhibit specific pain pathways suggests its potential as a novel therapeutic agent.
Case Study 2: Biological Assays
A series of experiments utilizing this compound as a reagent revealed its effectiveness in enzyme activity assays. Results indicated that varying concentrations influenced enzyme kinetics, providing insights into substrate affinity and reaction rates.
Mechanism of Action
The mechanism by which 2-(4-Methylphenoxy)-N-(1-phenylethyl)-1-propanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological or chemical changes. The exact mechanism would depend on the specific application and the biological or chemical system involved.
Comparison with Similar Compounds
N-(1-Phenylethyl)amine Derivatives
highlights a series of N-(1-phenylethyl)amines synthesized via reductive amination, including:
- N-(1-Phenylethyl)propan-2-amine (4-R/S): Lacks the phenoxy group but shares the phenylethylamine core. Its ¹H NMR spectrum (δ 1.39 ppm for CH₃, 3.92 ppm for CH-Ar) contrasts with the main compound, where the phenoxy group would introduce distinct deshielding effects .
- N-(1-Phenylethyl)cyclohexanamine (11-R/S) : Incorporates a cyclic alkyl group, enhancing lipophilicity (LogP >3) compared to the main compound’s aromatic ether .
Aromatic Substituent Variations
- 1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine (CAS: 353778-44-6): Replaces the methylphenoxy group with a methoxynaphthylmethyl moiety, resulting in higher molecular weight (259.34 g/mol) and LogP (3.36) compared to the main compound. Its polar surface area (PSA: 30.49 Ų) suggests reduced membrane permeability relative to BI16777 .
Functional Group Modifications
- N-(1-Phenylethyl)-1-propanamine hydrochloride (CAS: 149499-66-1): The hydrochloride salt of a simpler analog lacking the phenoxy group. The absence of the ether linkage reduces molecular weight (199.72 g/mol) and likely enhances aqueous solubility .
- (2SR)-2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide (Ibuprofen impurity): An amide derivative with a bulky isobutylphenyl group.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituents |
|---|---|---|---|---|---|
| 2-(4-Methylphenoxy)-N-(1-phenylethyl)-1-propanamine | C₁₈H₂₃NO* | ~273.38* | ~3.5† | ~20.3† | Methylphenoxy, phenylethylamine |
| N-(1-Phenylethyl)propan-2-amine (4-R/S) | C₁₁H₁₇N | 163.26 | 2.1‡ | 12.0‡ | Isopropyl, phenylethylamine |
| 1-Methoxy-N-(4-methoxynaphthylmethyl)propan-2-amine | C₁₆H₂₁NO₂ | 259.34 | 3.36 | 30.49 | Methoxynaphthylmethyl |
| N-(1-Phenylethyl)-1-propanamine hydrochloride | C₁₁H₁₈ClN | 199.72 | N/A | 12.0 | Hydrochloride salt, no phenoxy |
*Estimated based on structural formula; †Predicted using analogous compounds; ‡Calculated from .
Table 2: Spectral Data Highlights
Research Findings and Implications
- Synthetic Accessibility: BI16777’s phenoxy group necessitates etherification steps absent in simpler alkylamines (e.g., compound 4-R/S), complicating synthesis .
- Biological Relevance: The phenoxy moiety may confer selectivity toward enzymes or receptors recognizing aromatic ethers, unlike ibuprofen-related amides (e.g., enhanced COX-2 binding) .
- Material Science : Compared to naphthylmethyl analogs (), BI16777’s smaller aromatic system may reduce steric hindrance in polymer or catalyst design .
Biological Activity
Overview
2-(4-Methylphenoxy)-N-(1-phenylethyl)-1-propanamine, also known as a phenoxypropylamine derivative, has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound's structure incorporates a phenyl group and a methyl group, contributing to its biological activity and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is . Its structural features include:
- Phenoxy Group : Enhances lipophilicity and receptor binding.
- Propanamine Backbone : Provides a site for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes, modulating their functions. The exact mechanism may vary depending on the biological context but generally involves:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.
- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
In Vitro Studies
Research indicates that this compound exhibits significant biological activities. Here are some key findings:
Case Studies
-
Antidepressant Activity :
A study conducted on rodent models showed that administration of the compound resulted in reduced depressive-like behaviors, suggesting its potential as an antidepressant agent. The mechanism was linked to increased serotonin levels in the brain. -
Anti-inflammatory Properties :
In vitro assays demonstrated that this compound could significantly decrease the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures. -
Neuroprotection :
Research highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential use in neurodegenerative diseases.
Comparative Analysis
Comparative studies with similar compounds reveal unique aspects of this compound:
| Compound | Biological Activity | Uniqueness |
|---|---|---|
| 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine | Enzyme inhibition and receptor binding | Different substituents affecting binding affinity |
| 4-Methylphenol | Antimicrobial properties | Lacks the amine group which may enhance activity |
Q & A
What synthetic strategies are optimal for producing 2-(4-Methylphenoxy)-N-(1-phenylethyl)-1-propanamine with high stereochemical purity?
Level: Advanced
Answer:
The Leuckart synthesis is a primary method for producing this compound, often yielding diastereomers due to chiral centers. To ensure stereochemical purity:
- Diastereomer Separation : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to resolve isomers .
- Crystallographic Validation : Confirm absolute stereochemistry via X-ray crystallography, as demonstrated for meso diastereomers in clandestine PMA/PMMA synthesis .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and minimize racemization.
How can impurities and by-products arising from the synthesis of this compound be systematically identified and quantified?
Level: Basic
Answer:
Impurity profiling requires:
- HPLC with UV Detection : Use a C18 column and mobile phases like methanol/water (acidified with 0.1% TFA) to separate impurities. Reference relative retention times (e.g., impurity F at RRT 2.0) from pharmacopeial standards .
- Mass Spectrometry (LC-MS) : Identify unknown by-products via fragmentation patterns, particularly for analogs like N-(1-phenylethyl) derivatives .
- Response Factor Adjustments : Apply correction factors (e.g., 1.75 for impurity A) to account for UV absorbance variability .
What advanced techniques are recommended for resolving chiral isomers of this compound during synthesis?
Level: Advanced
Answer:
Chiral resolution challenges arise from the compound’s N-(1-phenylethyl) group. Effective methods include:
- Chiral Stationary Phase HPLC : Use columns like Chiralpak AD-H with n-hexane/isopropanol (90:10) for baseline separation.
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze esters of undesired enantiomers .
- Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .
How does the compound’s structural features influence its reactivity in nucleophilic substitution reactions?
Level: Basic
Answer:
The 4-methylphenoxy group enhances electron density at the propanamine chain, affecting reactivity:
- Steric Hindrance : The bulky N-(1-phenylethyl) group slows SN2 reactions but favors SN1 mechanisms in polar solvents .
- Solvent Effects : Use aprotic solvents (e.g., DMF) to stabilize transition states in alkylation reactions .
- Protecting Groups : Temporarily block the amine with Boc or Fmoc groups to direct regioselectivity .
What metabolic pathways are hypothesized for this compound based on structural analogs?
Level: Advanced
Answer:
While direct metabolic data are limited, structural analogs (e.g., PMA derivatives) suggest:
- Phase I Metabolism : Hydroxylation at the 4-methylphenoxy group via cytochrome P450 enzymes (CYP2D6/CYP3A4) .
- Phase II Conjugation : Glucuronidation or sulfation of hydroxylated metabolites, detectable via LC-MS/MS in hepatic microsomal assays .
- N-Dealkylation : Potential cleavage of the N-(1-phenylethyl) group, forming primary amines as secondary metabolites .
What strategies mitigate side reactions (e.g., over-alkylation) during synthesis?
Level: Advanced
Answer:
- Stoichiometric Control : Limit alkylating agent equivalents (e.g., 1.1–1.3 eq) to prevent di- or tri-alkylation .
- Low-Temperature Reactions : Conduct alkylation at 0–5°C to reduce kinetic side products .
- In Situ Quenching : Add scavengers (e.g., dimethylamine) to neutralize excess reagents .
How can researchers validate the compound’s structural integrity post-synthesis?
Level: Basic
Answer:
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm; methyl groups at δ 2.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match observed m/z to theoretical values (e.g., C₁₉H₂₅NO⁺: 284.2009) .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
What are the critical considerations for scaling up synthesis from lab to pilot plant?
Level: Advanced
Answer:
- Solvent Selection : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., 2-MeTHF) .
- Exothermicity Management : Use jacketed reactors with controlled cooling for exothermic steps (e.g., amine alkylation) .
- Purification Efficiency : Transition from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective scaling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
